Sulforhodamine 101 is a synthetic, water-soluble fluorescent dye belonging to the rhodamine family. [] It is widely used in various scientific research fields, particularly in biology and chemistry. [, ] Its unique properties, including high fluorescence quantum yield, photostability, and specific labeling characteristics, make it a versatile tool for various applications. [, ]
Sulforhodamine 101 is a red fluorescent dye widely utilized in biological research, particularly for its ability to stain astrocytes in the central nervous system. Its unique properties make it a valuable tool for neuroscience studies, where it serves as a specific marker for astroglial cells in vivo. The compound is classified under the category of sulfonated rhodamine dyes, which are known for their high fluorescence and stability.
Sulforhodamine 101, also known by its chemical name 4-(N-ethyl-N-(2-hydroxyethyl)amino)-2,3,6,7-tetrachloro-1,1'-dihydroxy-3H-xanthene-3-one, is commercially available and can be synthesized through various chemical methods. It can be sourced from chemical suppliers such as Tocris Bioscience and others.
Sulforhodamine 101 is classified as a fluorescent dye and specifically falls into the category of sulfonated rhodamines. Its structural characteristics contribute to its classification as a marker for astrocytes and other glial cells.
The synthesis of Sulforhodamine 101 involves several steps that typically include the formation of sulfonamide derivatives. A notable method includes the reaction of sulfonyl chloride with amines in a controlled environment. For example, one synthesis route involves using phosphorus oxychloride to create a sulfonyl chloride derivative, which is then reacted with 3-bromopropylamine in dimethyl sulfoxide under nitrogen atmosphere .
The process requires careful control of reaction conditions such as temperature and atmosphere to ensure high yields and purity of the final product. Quality control measures are essential to assess the purity and stability of the synthesized compound, often utilizing techniques like high-performance liquid chromatography.
The molecular formula of Sulforhodamine 101 is , with a molecular weight of approximately 606.71 g/mol. The structure features multiple aromatic rings and sulfonate groups that contribute to its fluorescent properties.
Sulforhodamine 101 can undergo various chemical reactions typical for fluorescent dyes, including derivatization to enhance its properties for specific applications. For instance, the introduction of fluorine isotopes through radiolabeling has been explored to create radiotracers for imaging studies .
The derivatization process often involves using reactive intermediates such as sulfonyl chlorides or amines under controlled conditions to yield compounds with improved stability or specific binding properties.
The mechanism by which Sulforhodamine 101 stains astrocytes involves passive diffusion across cell membranes, followed by binding to cellular components within astrocytes. This binding is facilitated by the dye's lipophilicity and structural compatibility with astrocytic proteins.
Studies have shown that Sulforhodamine 101 exhibits high specificity for astrocytes in brain tissue, making it an effective tool for visualizing these cells during various experimental conditions .
Sulforhodamine 101 has numerous applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: